![molecular formula C8H6INO2 B13134197 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene is an organic compound characterized by the presence of an iodoethenyl group and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene typically involves the iodination of an ethenyl precursor followed by nitration. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodo group. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-[(1Z)-2-Aminoethenyl]-3-nitrobenzene.
Substitution: Formation of various substituted ethenyl derivatives.
Scientific Research Applications
1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
- 1-[(1Z)-2-Bromoethenyl]-3-nitrobenzene
- 1-[(1Z)-2-Chloroethenyl]-3-nitrobenzene
- 1-[(1Z)-2-Fluoroethenyl]-3-nitrobenzene
Comparison: 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene is unique due to the presence of the iodo group, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This results in different reactivity and interaction profiles, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
Molecular Formula |
C8H6INO2 |
|---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
1-[(Z)-2-iodoethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C8H6INO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4- |
InChI Key |
IIWVPEHJETWHOM-PLNGDYQASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\I |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


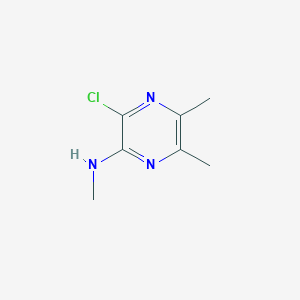
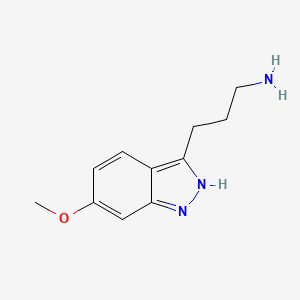
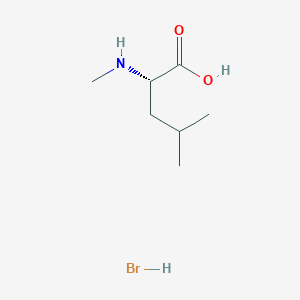
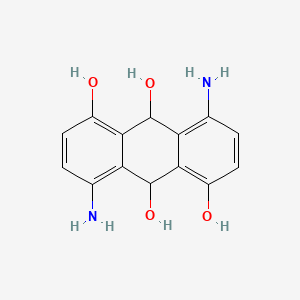
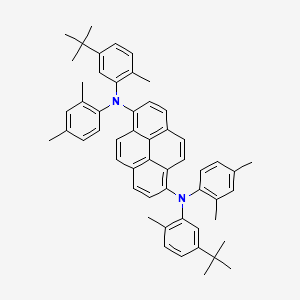
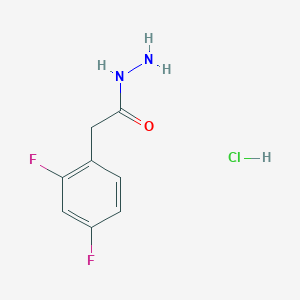

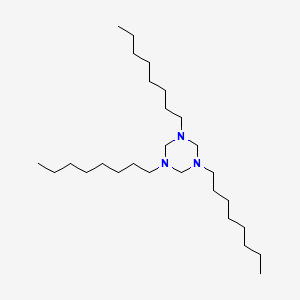

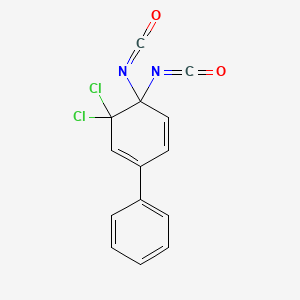

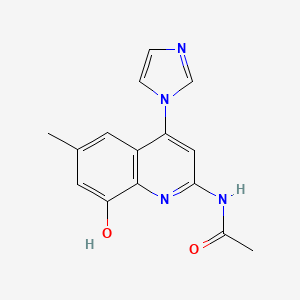

![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)
